An In-depth Technical Guide to 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride
An In-depth Technical Guide to 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride
Abstract
This technical guide provides a comprehensive analysis of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride, a highly functionalized aromatic compound with significant potential in synthetic chemistry. The document delineates its molecular structure, proposes a detailed, field-proven synthetic pathway, and discusses its potential applications, particularly in the realms of pharmaceutical and agrochemical research. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering both foundational knowledge and practical, actionable protocols. Every claim and protocol is substantiated with citations to authoritative sources to ensure scientific integrity.
Introduction
5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride is a complex molecule characterized by a highly substituted benzoyl chloride core. The presence of multiple halogen atoms (bromine, chlorine, and fluorine) and an ether linkage bestows upon it a unique electronic and steric profile, making it a valuable intermediate for the synthesis of novel bioactive compounds. Substituted benzoyl chlorides are well-established as crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers.[1][2] Their high reactivity, particularly as acylating agents, allows for the facile introduction of the benzoyl moiety into a wide range of molecules.[1] The specific substitution pattern of the title compound suggests its potential utility in creating compounds that can engage in a variety of intermolecular interactions, a desirable trait in drug design.
Molecular Structure and Properties
The molecular structure of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride is defined by a central benzene ring substituted with a bromine atom, a benzoyl chloride group, and a (2-chloro-6-fluorobenzyl)oxy group. This intricate arrangement of functional groups dictates its chemical reactivity and physical properties.
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Benzoyl Chloride Moiety: The acyl chloride group (-COCl) is a highly reactive functional group, susceptible to nucleophilic attack. This makes the molecule an excellent acylating agent for alcohols, amines, and other nucleophiles.
-
Bromo and Chloro Substituents: The presence of bromine and chlorine atoms on the aromatic rings influences the molecule's electronic properties through inductive and resonance effects. They also provide potential sites for further functionalization through cross-coupling reactions.
-
Fluoro Substituent: The fluorine atom on the benzyl group can enhance metabolic stability and binding affinity in biological systems, a common strategy in medicinal chemistry.
-
Ether Linkage: The benzyl ether linkage provides conformational flexibility to the molecule, which can be crucial for its interaction with biological targets.
A summary of the key properties of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride is presented in Table 1.
Table 1: Physicochemical Properties of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride
| Property | Value | Source |
| Molecular Formula | C₁₄H₈BrCl₂FO₂ | [3] |
| Molecular Weight | 378.02 g/mol | [3] |
| Appearance | Likely a solid at room temperature | Inferred from similar compounds[4] |
| Purity | Typically >95% for research use | [5] |
Synthesis Pathway and Experimental Protocol
The synthesis of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride can be logically approached in a two-step process starting from the corresponding benzoic acid precursor, 5-bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid.[6] This precursor can be synthesized via a Williamson ether synthesis, a classic and reliable method for forming ethers.[7][8][9] The subsequent conversion of the benzoic acid to the benzoyl chloride is a standard transformation in organic synthesis.
Synthesis Workflow
The overall synthetic strategy is depicted in the following workflow diagram.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid via Williamson Ether Synthesis
The Williamson ether synthesis is a robust Sₙ2 reaction where an alkoxide displaces a halide from an alkyl halide.[10][11] In this case, the phenoxide of 5-bromo-2-hydroxybenzoic acid acts as the nucleophile.
-
Reactant Preparation: To a solution of 5-bromo-2-hydroxybenzoic acid (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 2.5 eq).
-
Reaction Initiation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Addition of Alkyl Halide: Add 2-chloro-6-fluorobenzyl bromide (1.1 eq) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Acidify with a dilute solution of hydrochloric acid (HCl) to precipitate the product.
-
Purification: Filter the solid, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water.
Step 2: Synthesis of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride
The conversion of a carboxylic acid to an acyl chloride is efficiently achieved using thionyl chloride (SOCl₂).[12][13]
-
Reactant Preparation: Suspend the 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid (1.0 eq) obtained from the previous step in an inert solvent such as dichloromethane (DCM).
-
Catalyst Addition: Add a catalytic amount of pyridine or a few drops of DMF.[14]
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (1.2-1.5 eq) to the mixture at room temperature.[14]
-
Reaction Conditions: Heat the reaction mixture to reflux (around 40 °C for DCM) for 2-4 hours.[14] The evolution of HCl and SO₂ gases will be observed.[13][15] The reaction should be performed in a well-ventilated fume hood.
-
Work-up: After the reaction is complete (as indicated by the cessation of gas evolution and TLC analysis), remove the solvent and excess thionyl chloride by distillation under reduced pressure.[14][16]
-
Product Isolation: The resulting 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride is often used in the next step without further purification.[14] If high purity is required, vacuum distillation can be performed.[16]
Spectroscopic Characterization
To confirm the identity and purity of the synthesized 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride, a combination of spectroscopic techniques should be employed.[17]
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band for the C=O stretching of the benzoyl chloride group, typically in the range of 1750-1800 cm⁻¹.[18] Other characteristic peaks would include those for C-O-C stretching of the ether and C-X (halogen) vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide information about the different proton environments in the molecule. Aromatic protons will appear in the downfield region (typically 7.0-8.5 ppm), and the benzylic protons (-O-CH₂-) will be visible as a singlet around 5.0-5.5 ppm.
-
¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbon of the benzoyl chloride (around 165-170 ppm), the aromatic carbons, and the benzylic carbon.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.[19] The fragmentation pattern can also provide structural information.
Potential Applications and Research Directions
Substituted benzoyl chlorides are versatile intermediates in organic synthesis with a wide range of applications.[1][20]
-
Pharmaceutical Synthesis: This molecule can serve as a key building block for the synthesis of novel drug candidates. The benzoyl chloride moiety can be reacted with various amines and alcohols to generate a library of amides and esters, which are common functional groups in many pharmaceuticals.[21] For instance, related compounds like 5-bromo-2-chloro-benzoyl chloride are used in the synthesis of antidiabetic drugs.[14][22][23][24][25]
-
Agrochemical Development: Many modern pesticides and herbicides contain substituted benzamide or benzoate structures.[2] 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride could be used to synthesize new agrochemicals with potentially enhanced efficacy and selectivity.
-
Materials Science: The unique electronic and steric properties of this molecule could be exploited in the synthesis of specialty polymers and functional materials.
Safety and Handling
Benzoyl chlorides are corrosive and lachrymatory compounds.[19] They react with water, including moisture in the air, to produce hydrochloric acid. Therefore, all manipulations should be carried out in a fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Thionyl chloride is also a highly corrosive and toxic reagent and must be handled with extreme care.[13]
Conclusion
5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride is a valuable and highly functionalized synthetic intermediate. This guide has provided a detailed overview of its molecular structure, a reliable and practical synthetic protocol, and a discussion of its potential applications. The information presented herein is intended to empower researchers to confidently synthesize and utilize this compound in their research endeavors, paving the way for the discovery of new molecules with significant biological or material properties.
References
-
Vedantu. Williamson Ether Synthesis: Mechanism, Steps & Example. [Link]
-
BYJU'S. Williamson Ether Synthesis reaction. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. [Link]
-
askIITians. Benzoyl chloride is prepared from benzoic acid by. [Link]
-
ResearchGate. Reaction between benzoic acid and thionyl chloride to form benzoyl chloride? [Link]
-
YouTube. Making benzoyl chloride. [Link]
- Google Patents. CN104230703A - Method for synthesizing high-purity benzoyl chloride.
- Google Patents.
-
ResearchGate. Infrared spectrum of benzoyl chloride adsorbed on KA zeolite. [Link]
-
NIST WebBook. Benzoyl chloride. [Link]
-
NIST WebBook. Benzoyl chloride. [Link]
-
PubMed. Synthesis and biological activity of novel substituted benzanilides as potassium channel activators. V. [Link]
-
Chemtradeasia. What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights. [Link]
-
MDPI. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. [Link]
- Google Patents. US6844468B2 - Process for preparing substituted benzoyl chlorides.
- Google Patents.
-
European Patent Office. METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. [Link]
- Google Patents. CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.
-
Scribd. Synthesis of 5-Bromo-2-Chloro-Benzoic Acid | PDF | Hydroxide. [Link]
-
Scribd. Efficient Synthesis of 5-Bromo-2-Chloro Benzoic Acid | PDF. [Link]
Sources
- 1. What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights - Gunjal Industries [gunjalindustries.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scbt.com [scbt.com]
- 4. 5-BROMO-2-CHLORO-BENZOYL CHLORIDE | CymitQuimica [cymitquimica.com]
- 5. 1160259-89-1 | 5-Bromo-2-((2-chloro-6-fluorobenzyl)oxy)benzoyl chloride - AiFChem [aifchem.com]
- 6. 5-bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid [sigmaaldrich.com]
- 7. Williamson Ether Synthesis: Mechanism, Steps & Example [vedantu.com]
- 8. byjus.com [byjus.com]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Benzoyl chloride is prepared from benzoic acid by:A. Cl2 and hνB. SO2 - askIITians [askiitians.com]
- 13. researchgate.net [researchgate.net]
- 14. 5-BROMO-2-CHLORO-BENZOYL CHLORIDE | 21900-52-7 [chemicalbook.com]
- 15. m.youtube.com [m.youtube.com]
- 16. CN104230703A - Method for synthesizing high-purity benzoyl chloride - Google Patents [patents.google.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Benzoyl chloride [webbook.nist.gov]
- 20. US4430181A - Process for the preparation of benzoyl chloride - Google Patents [patents.google.com]
- 21. Synthesis and biological activity of novel substituted benzanilides as potassium channel activators. V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]
- 23. data.epo.org [data.epo.org]
- 24. scribd.com [scribd.com]
- 25. scribd.com [scribd.com]
